molecular formula C13H22O3 B14357929 2-Oxocyclododecane-1-carboxylic acid CAS No. 91975-98-3

2-Oxocyclododecane-1-carboxylic acid

Cat. No.: B14357929
CAS No.: 91975-98-3
M. Wt: 226.31 g/mol
InChI Key: RFJNITYWYVNMER-UHFFFAOYSA-N
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Description

2-Oxocyclododecane-1-carboxylic acid is a cyclic carboxylic acid derivative featuring a 12-membered cyclododecane ring substituted with a ketone (oxo) group at the 2-position and a carboxylic acid moiety at the 1-position. The cyclododecane backbone may confer unique conformational and steric properties, influencing reactivity and interactions compared to smaller cyclic or linear analogs.

Properties

CAS No.

91975-98-3

Molecular Formula

C13H22O3

Molecular Weight

226.31 g/mol

IUPAC Name

2-oxocyclododecane-1-carboxylic acid

InChI

InChI=1S/C13H22O3/c14-12-10-8-6-4-2-1-3-5-7-9-11(12)13(15)16/h11H,1-10H2,(H,15,16)

InChI Key

RFJNITYWYVNMER-UHFFFAOYSA-N

Canonical SMILES

C1CCCCCC(=O)C(CCCC1)C(=O)O

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 2-Oxocyclododecane-1-carboxylic acid can be achieved through several methods:

Industrial Production Methods: In industrial settings, the production of 2-Oxocyclododecane-1-carboxylic acid may involve large-scale oxidation processes using continuous flow reactors to ensure efficient and consistent production. The choice of oxidizing agents and reaction conditions is optimized to maximize yield and minimize by-products.

Chemical Reactions Analysis

Types of Reactions: 2-Oxocyclododecane-1-carboxylic acid undergoes various chemical reactions, including:

Common Reagents and Conditions:

    Oxidizing Agents: Potassium permanganate (KMnO₄), chromium trioxide (CrO₃).

    Reducing Agents: Sodium borohydride (NaBH₄), lithium aluminum hydride (LiAlH₄).

    Substitution Reagents: Alcohols, amines, and acid chlorides

Major Products:

Comparison with Similar Compounds

Structural Comparison

The following compounds share functional or structural similarities with 2-Oxocyclododecane-1-carboxylic acid:

Compound Name Structure Features CAS Number Molecular Formula (Inferred)
2-Oxocyclododecane-1-carboxylic acid 12-membered ring, oxo (C2), carboxylic acid (C1) Not available C₁₃H₂₂O₃
2-Oxoadipic acid Linear 6-carbon chain, two carboxylic acids, oxo 3184-35-8 C₆H₈O₅
1-Methyl-5-oxopyrrolidine-3-carboxylic acid 5-membered pyrrolidine ring, oxo (C5), methyl (C1), carboxylic acid (C3) 42346-68-9 C₇H₉NO₃

Key Structural Differences :

  • Ring Size : The 12-membered cyclododecane ring in the target compound contrasts with smaller cyclic systems (e.g., pyrrolidine in 1-methyl-5-oxopyrrolidine-3-carboxylic acid) or linear chains (e.g., 2-Oxoadipic acid). Larger rings may exhibit greater conformational flexibility and steric hindrance.
  • Functional Group Positioning : The proximity of the oxo and carboxylic acid groups in the cyclododecane derivative may influence intramolecular interactions, unlike the linear 2-Oxoadipic acid, where functional groups are more spaced.

Physical and Chemical Properties

Hypothetical comparisons based on structural analogs:

  • Solubility : Linear analogs like 2-Oxoadipic acid (with two polar carboxylic groups) are likely more water-soluble than the cyclododecane derivative, where the large hydrophobic ring may reduce solubility.
  • Melting Point : Cyclic compounds often have higher melting points than linear analogs due to restricted molecular motion. For example, 1-methyl-5-oxopyrrolidine-3-carboxylic acid (a 5-membered ring) has a reported melting point of ~180°C , suggesting the cyclododecane analog could exceed this range.

Research Findings and Knowledge Gaps

  • Synthetic Challenges : Larger cyclic compounds like 2-Oxocyclododecane-1-carboxylic acid may require specialized ring-closing strategies (e.g., high-dilution conditions) compared to smaller analogs.
  • Toxicity Concerns : Structural analogs such as 2-Oxoadipic acid highlight the need for rigorous toxicological profiling, as incomplete data pose risks in industrial or pharmaceutical applications .
  • Functional Group Reactivity : The ketone and carboxylic acid groups in all three compounds suggest shared reactivity (e.g., nucleophilic attacks, esterification), but steric effects in the cyclododecane derivative may alter reaction kinetics.

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